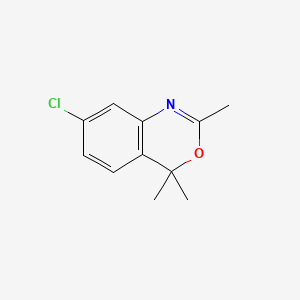
B-AlanineForBiochemistry99+per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-Alanine, also known as 3-Aminopropionic acid, is the only naturally occurring β-type amino acid . It is not incorporated into proteins but plays important physiological roles in the metabolism of animals, plants, and microorganisms . It is widely used as a precursor of many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields .
Synthesis Analysis
B-Alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food . With the depletion of fossil fuels and concerns regarding environmental issues, biological production of β-alanine has attracted more attention relative to chemical methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions .Molecular Structure Analysis
The IUPAC name for β-alanine is 3-aminopropanoic acid . The linear formula is NH2CH2CH2COOH . The molecular weight is 89.09 .Chemical Reactions Analysis
B-Alanine plays various roles in the metabolism of animals, plants, and microorganisms . For example, β-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .Physical And Chemical Properties Analysis
B-Alanine appears as white bipyramidal crystals . It is soluble in water (54.5 g/100 mL) and methanol, but insoluble in diethyl ether and acetone . The melting point is 202 °C (dec.) .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
With the depletion of fossil fuels and concerns regarding environmental issues, biological production of β-alanine has attracted more attention relative to chemical methods . The current research progress in the biological synthesis of β-alanine is being elaborated . The main problems and challenges in optimizing the biological pathways are being discussed, offering perspectives on promising new biological approaches .
Eigenschaften
CAS-Nummer |
17-95-9 |
|---|---|
Produktname |
B-AlanineForBiochemistry99+per cent |
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
0 |
Synonyme |
B-AlanineForBiochemistry99+% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(3-pyridinylcarbonyl)amino]nicotinate](/img/structure/B1175583.png)
![12-Chloro-8,9-dihydroxy-13,14-dimethoxy-4,5,16-trimethyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1175588.png)

![(E)-4-(benzo[d]thiazol-2-yl)but-3-enal](/img/structure/B1175597.png)

![2-[(3-Chloro-2-pyridinyl)sulfanyl]-3-methylpyridine](/img/structure/B1175600.png)
![3-Bromo-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B1175602.png)